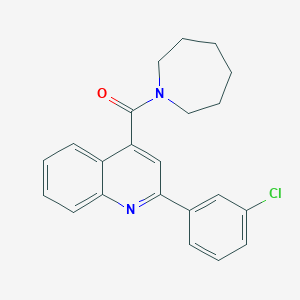

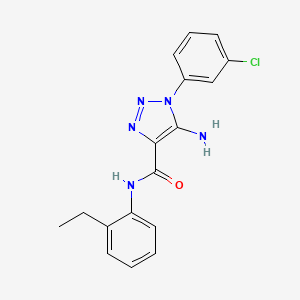

4-(1-azepanylcarbonyl)-2-(3-chlorophenyl)quinoline

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions that can include cyclization, substitution, and condensation steps. For compounds similar to 4-(1-azepanylcarbonyl)-2-(3-chlorophenyl)quinoline, methodologies such as palladium-catalyzed cross-coupling reactions, Vilsmeier-Haack formylation, and cycloaddition reactions are commonly employed. These methods allow for the introduction of various functional groups to the quinoline nucleus, enabling the synthesis of a wide range of structurally diverse derivatives.

Molecular Structure Analysis

Quinoline derivatives exhibit interesting molecular structures that can significantly influence their chemical and biological properties. Techniques such as density functional theory (DFT) calculations, X-ray crystallography, and spectroscopic methods (FT-IR, NMR, UV-Vis) are instrumental in elucidating the molecular structure, including conformation, electronic distribution, and intermolecular interactions. These studies provide insights into how structural variations impact the compound's reactivity and stability.

Chemical Reactions and Properties

The chemical properties of quinoline derivatives, including 4-(1-azepanylcarbonyl)-2-(3-chlorophenyl)quinoline, are influenced by the presence and positioning of substituent groups on the quinoline core. Reactivity towards nucleophilic and electrophilic substitution, participation in cycloaddition reactions, and the ability to form complexes with metals are among the key chemical behaviors. These properties are crucial for their applications in synthetic organic chemistry and material science.

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure of quinoline derivatives are critical for their processing and application. Factors like molecular symmetry, intermolecular forces, and the presence of functional groups affect these properties. Analyzing these aspects helps in understanding the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

The chemical stability, reactivity, and potential for interaction with biological molecules are essential aspects of quinoline derivatives' chemical properties. Studies focusing on their redox behavior, acid-base reactions, and binding affinity towards enzymes and receptors provide valuable information for their development as pharmaceutical agents or chemical intermediates.

For detailed and specific information on the synthesis, structure, and properties of 4-(1-azepanylcarbonyl)-2-(3-chlorophenyl)quinoline, further research and experimentation in a laboratory setting would be necessary, as the available literature primarily focuses on related quinoline derivatives and general chemical principles applicable to this class of compounds.

References (Sources)

- (Wazzan et al., 2016): DFT/ and TD-DFT/PCM calculations of molecular structure, spectroscopic characterization, NLO and NBO analyses of quinoline derivatives.

- (Kategaonkar et al., 2010): Synthesis and biological evaluation of new quinoline derivatives via click chemistry approach.

- (Zeyada et al., 2016): Study on structural and optical properties of quinoline derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinoline compounds are widely recognized for their anticancer properties. The structural diversity of quinoline derivatives, achieved through various synthetic methods, contributes to their effectiveness against different cancer targets. These compounds have been explored for their mechanisms of action in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair in the context of cancer drug development and refinement (Solomon Vr & H. Lee, 2011).

Antimicrobial Activities

Quinoline derivatives also exhibit significant antimicrobial properties. A study on diazepino quinoline derivatives highlighted their antibacterial and antifungal activities, emphasizing the potential of quinoline scaffolds in developing new antimicrobial agents (R. Nandhakumar et al., 2007).

Synthesis and Structural Analysis

Research on the synthesis and crystal structure analysis of quinoline-based derivatives reveals their potential in nonlinear optical (NLO) research. The synthesis of arylated quinolines using Pd-catalyzed Suzuki–Miyaura cross-coupling reactions, followed by DFT calculations, has provided insights into their electronic and NLO properties, demonstrating their application in technology-related fields (M. Khalid et al., 2019).

Optical Properties

The photovoltaic properties of quinoline derivatives and their application in organic–inorganic photodiode fabrication have been investigated. Studies show that quinoline derivatives, through specific substitutions, can improve diode parameters, showcasing their utility in the development of photovoltaic devices (H. Zeyada et al., 2016).

Corrosion Inhibition

Quinoline compounds have been identified as effective corrosion inhibitors for various metals in acidic environments. Their electron-donating capability and chemical stability make them suitable for protecting metals from corrosion, indicating their industrial application in prolonging the life of metal components (V. Saraswat & M. Yadav, 2020).

Propiedades

IUPAC Name |

azepan-1-yl-[2-(3-chlorophenyl)quinolin-4-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O/c23-17-9-7-8-16(14-17)21-15-19(18-10-3-4-11-20(18)24-21)22(26)25-12-5-1-2-6-13-25/h3-4,7-11,14-15H,1-2,5-6,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNMLAWAMLTLRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azepan-1-yl[2-(3-chlorophenyl)quinolin-4-yl]methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({6-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}thio)acetone](/img/structure/B4584090.png)

![methyl 2-[(2,3-dimethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4584096.png)

![2-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4584105.png)

![3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4584130.png)

![6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine](/img/structure/B4584135.png)

![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylacrylamide](/img/structure/B4584144.png)

![[4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4584159.png)

![N-(2,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4584163.png)

![3-methoxy-N-{3-[(5-methyl-3-isoxazolyl)amino]-3-oxopropyl}benzamide](/img/structure/B4584171.png)